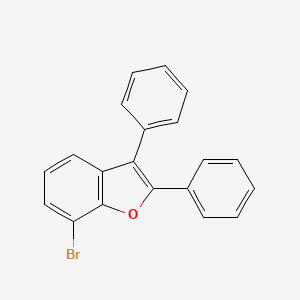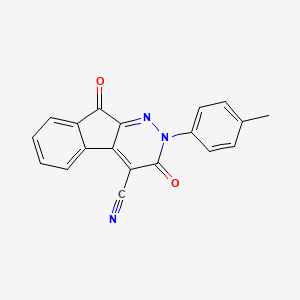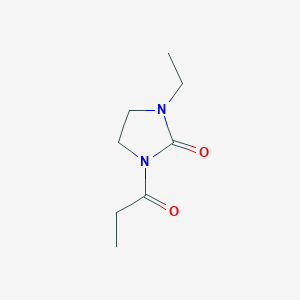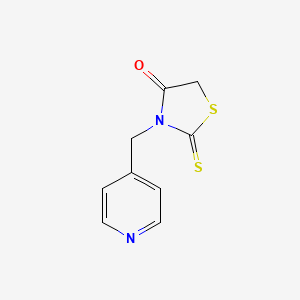
3-(4-Pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one: is a heterocyclic compound that features a thiazolidinone core with a pyridinylmethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 4-pyridinylmethylamine with carbon disulfide and chloroacetic acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazolidinones.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, 3-(4-Pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one has been investigated for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer activities.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mecanismo De Acción
The mechanism of action of 3-(4-Pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include inhibition of key metabolic enzymes or signaling pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
3-(4-Pyridinylmethyl)-1,3-thiazolidin-4-one: Lacks the thioxo group, which may affect its reactivity and biological activity.
2-Thioxo-1,3-thiazolidin-4-one: Lacks the pyridinylmethyl group, which may influence its solubility and interaction with biological targets.
4-Pyridinylmethyl-2-thioxo-1,3-thiazolidine: Similar structure but different substitution pattern, affecting its chemical and biological properties.
Uniqueness: 3-(4-Pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of both the thioxo group and the pyridinylmethyl substituent. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
2295-33-2 |
|---|---|
Fórmula molecular |
C9H8N2OS2 |
Peso molecular |
224.3 g/mol |
Nombre IUPAC |
3-(pyridin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H8N2OS2/c12-8-6-14-9(13)11(8)5-7-1-3-10-4-2-7/h1-4H,5-6H2 |
Clave InChI |
MHFBRFLJEVFRCE-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(=S)S1)CC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



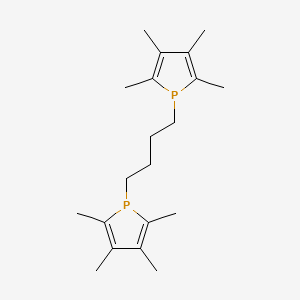
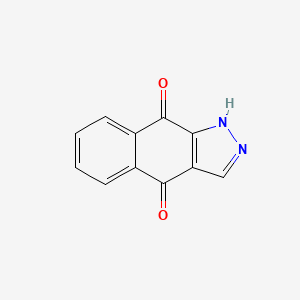
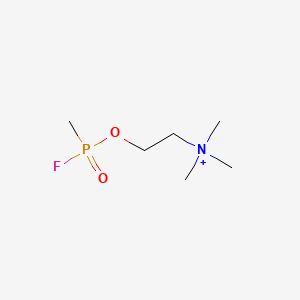
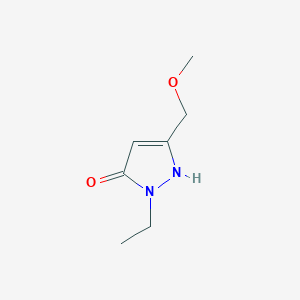


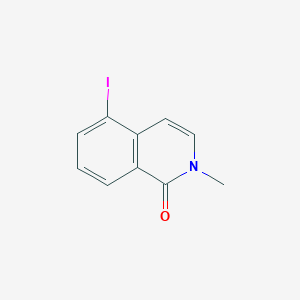
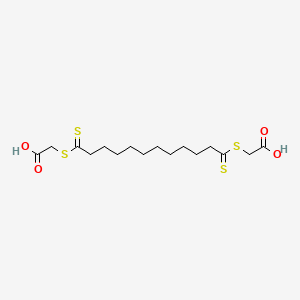
![6-[4-[2-[3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]-2-methylheptan-2-ol](/img/structure/B15197490.png)
![[3-(Dimethylcarbamoyloxy)phenyl]-trimethylazanium;hydrobromide](/img/structure/B15197491.png)
